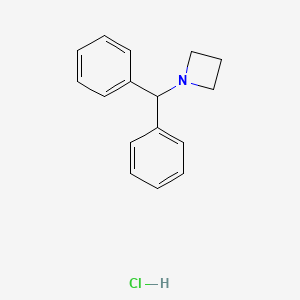

1-Benzhydrylazetidine hydrochloride

Description

Historical Context and Significance of the Azetidine (B1206935) Core in Organic and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing saturated heterocyclic compounds. nih.govwikipedia.org Historically, these structures were relatively unexplored in chemistry primarily due to challenges associated with their synthesis. nih.govresearchgate.net The inherent ring strain of the four-membered ring makes their creation difficult, though they are notably more stable than their three-membered counterparts, aziridines. rsc.org This stability allows for easier handling while still providing unique reactivity that can be harnessed in chemical synthesis. rsc.org

Over the past few decades, significant advancements have been made in synthetic methodologies, making azetidines more accessible to chemists. nih.govorganic-chemistry.org These methods include the cyclization of linear precursors, ring contractions, cycloadditions, and the reduction of β-lactams. wikipedia.orgresearchgate.net

The growing interest in the azetidine core is largely driven by its importance in medicinal chemistry. researchgate.netrsc.org The rigid and defined three-dimensional structure of the azetidine ring makes it a valuable scaffold for designing new therapeutic agents. nih.gov Compounds incorporating the azetidine moiety have demonstrated a wide and diverse range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.gov Furthermore, they have applications in treating central nervous system disorders. nih.gov The most abundant naturally occurring azetidine-containing product is azetidine-2-carboxylic acid, a toxic mimic of the amino acid proline. wikipedia.org

Role of the Benzhydryl Moiety in Chemical Synthesis and Biological Activity Modulation

The benzhydryl group, also known as a diphenylmethyl group, consists of two phenyl rings attached to a single carbon atom. This structural unit is a prominent feature in many organic molecules and plays a significant role in both chemical synthesis and the modulation of biological activity. nih.govacs.org

In chemical synthesis, the trityl group, which is closely related to the benzhydryl moiety, is frequently used as a protecting group for alcohols, thiols, and amines, particularly in carbohydrate and nucleoside chemistry, due to the stability of the resulting carbocation. nih.govacs.org The benzhydryl group itself can be found in various catalysts and chiral auxiliaries used in asymmetric synthesis. nih.gov

From a medicinal chemistry perspective, the benzhydryl moiety is considered a "privileged scaffold." Its incorporation into a molecule can confer a range of biological activities. nih.gov Diarylmethylamine derivatives, which include the benzhydryl structure, have been shown to possess anticancer, antimalarial, antiviral, and antihistaminic properties. nih.govacs.org The bulky and lipophilic nature of the two phenyl rings can enhance a molecule's binding affinity to biological targets and influence its pharmacokinetic profile. The chirality that can be introduced at the central carbon of the benzhydryl group is also crucial in modern drug discovery, where single enantiomers often exhibit desired therapeutic effects with fewer side effects. nih.govacs.org

Detailed Research Findings

While 1-Benzhydrylazetidine (B26936) hydrochloride is a specific chemical entity, much of the available research focuses on its functionalized derivatives, which serve as key intermediates in the synthesis of pharmaceutically active molecules. One of the most prominent examples is the synthesis of 1-benzhydryl-3-hydroxyazetidine, a precursor for the calcium channel blocker Azelnidipine. google.com

An improved, one-pot synthesis for 1-benzhydrylazetidin-3-ol (B14779) has been developed that is high-yielding (80%) and avoids chromatographic purification, resulting in a purity of over 99.3%. researchgate.net This process is crucial for large-scale industrial production. researchgate.net The synthesis of the related compound 1-benzhydrylazetidin-3-one (B119530) has also been described, involving the oxidation of 1-(diphenylmethyl)-3-hydroxyazetidine. chemicalbook.com

The following tables provide an overview of the chemical properties of related compounds and the synthesis of a key derivative.

Chemical and Physical Properties of Related Benzhydryl Azetidine Compounds

| Property | 1-benzhydrylazetidine chemsynthesis.com | 1-benzhydrylazetidin-3-ol pharmacompass.com |

| Molecular Formula | C₁₆H₁₇N | C₁₆H₁₇NO |

| Molecular Weight | 223.318 g/mol | 239.31 g/mol |

| Hydrogen Bond Donor Count | 0 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 2 |

| Rotatable Bond Count | 2 | 3 |

| Topological Polar Surface Area | 12.0 Ų | 23.5 Ų |

| Formal Charge | 0 | 0 |

Synthesis of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride google.com

This table summarizes different embodiments for the synthesis of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride, a key intermediate for Azelnidipine, as described in patent CN104356040A. google.com The general reaction involves reacting benzhydrylamine with epichlorohydrin (B41342).

| Embodiment | Reactants & Solvents | Key Conditions | Purity | Yield |

| 1 | Benzhydrylamine, Epichlorohydrin, Ethanol | Temperature control 20-25°C | 99.8% | 75.10% |

| 3 | Benzhydrylamine, Epichlorohydrin, Acetonitrile (B52724) | Temperature control 0°C | 99.7% | 74.11% |

| 5 | Benzhydrylamine, Epichlorohydrin, Dichloromethane (B109758) | Water-bath temperature control 25°C | 99.5% | 65.05% |

Properties

Molecular Formula |

C16H18ClN |

|---|---|

Molecular Weight |

259.77 g/mol |

IUPAC Name |

1-benzhydrylazetidine;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13H2;1H |

InChI Key |

KWAWVQKITYLCKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzhydrylazetidine Hydrochloride and Its Precursors

Established Synthetic Pathways to Azetidine (B1206935) Scaffolds

The formation of the azetidine ring is a significant challenge for synthetic chemists due to its inherent ring strain. nih.gov Nevertheless, a variety of reliable methods have been developed, broadly categorized into cyclization strategies. These strategies are crucial for creating the foundational structure of azetidine-containing molecules.

The creation of the four-membered azetidine ring is most commonly achieved through intramolecular reactions that form a critical carbon-nitrogen bond.

A prevalent method for forming the azetidine ring involves an intramolecular SN2 reaction. nih.gov In this approach, a nitrogen atom acts as a nucleophile, attacking a carbon atom that is bonded to a suitable leaving group, such as a halogen or a mesylate. nih.gov This internal displacement reaction forges the cyclic structure of the azetidine.

A key example that leads to a precursor of 1-benzhydrylazetidine (B26936) involves the reaction between benzhydrylamine and epichlorohydrin (B41342). acs.orggoogle.com This reaction initially forms 3-chloro-1-diphenylmethylamino-2-hydroxypropane, which then undergoes an intramolecular cyclization to yield 1-benzhydrylazetidin-3-ol (B14779). acs.org The hydrochloride salt of this product is often prepared directly through this method. acs.orggoogle.com

Various advanced intramolecular cyclization reactions have been developed to synthesize the azetidine scaffold. One notable method is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This reaction utilizes an oxidant and an additive to promote the formation of the azetidine ring with high functional group tolerance. rsc.org

Another powerful strategy is the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov This method allows for the regioselective formation of the azetidine ring in high yields, even in the presence of sensitive functional groups. nih.gov Photochemical methods, such as the Norrish-Yang cyclization, also provide a pathway to azetidinols from α-aminoacetophenones. beilstein-journals.orgresearchgate.net This reaction proceeds through a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold. beilstein-journals.org

Synthesis of 1-Benzhydrylazetidine Precursors

The synthesis of 1-Benzhydrylazetidin-3-ol is well-documented, with an improved, one-pot, multikilogram-scale process having been developed. acs.orgresearchgate.net The standard procedure involves reacting benzhydrylamine with epichlorohydrin. acs.org

In a typical large-scale synthesis, benzhydrylamine is dissolved in a solvent like isopropyl alcohol (IPA), and epichlorohydrin is added while maintaining the temperature below 30 °C. acs.org The reaction mixture is stirred for an extended period, typically around 30 hours, until high-performance liquid chromatography (HPLC) analysis indicates the consumption of the starting material. acs.org This process has been optimized to be high-yielding (around 80%) and chromatography-free, producing a product with high purity (99.3 area %). researchgate.netacs.org The hydrochloride salt of 1-benzhydrylazetidin-3-ol can also be prepared, which serves as a key intermediate for various azetidine derivatives. acs.orggoogle.com

Table 1: Optimized Synthesis of 1-Benzhydrylazetidin-3-ol

| Starting Materials | Solvent | Reaction Time | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Benzhydrylamine, Epichlorohydrin | Isopropyl Alcohol (IPA) | ~30 hours | 80% | 99.3% | acs.orgresearchgate.netacs.org |

1-Benzhydrylazetidin-3-one (B119530) is a key intermediate synthesized from its corresponding alcohol, 1-benzhydrylazetidin-3-ol. innospk.com The most common method for this transformation is the Swern oxidation.

This procedure involves creating the oxidizing agent in situ by adding oxalyl chloride to a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) at a very low temperature (-78°C). chemicalbook.com A solution of 1-benzhydrylazetidin-3-ol is then added, followed by a quenching with triethylamine (B128534). chemicalbook.com This method is known for its high efficiency, with reported yields often exceeding 95%. chemicalbook.com

Another synthetic route involves the use of a sulfur trioxide-pyridine complex. guidechem.comchemicalbook.com In this method, 1-(diphenylmethyl)azetidin-3-ol hydrochloride is treated with triethylamine and the sulfur trioxide-pyridine complex in a solvent mixture of tetrahydrofuran (B95107) and DMSO. guidechem.com

Table 2: Synthesis of 1-Benzhydrylazetidin-3-one

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78°C | 96% | chemicalbook.com |

| 1-(Diphenylmethyl)azetidin-3-ol hydrochloride | Sulfur trioxide-pyridine complex, Triethylamine | Tetrahydrofuran, DMSO | Room Temperature | Not specified | guidechem.comchemicalbook.com |

Synthesis of 1-Benzhydrylazetidine Precursors

Derivatization to Sulfonate Esters (e.g., Methanesulfonates)

The derivatization of the hydroxyl group in 1-benzhydrylazetidine precursors, specifically 1-benzhydrylazetidin-3-ol, into sulfonate esters like methanesulfonates (mesylates) is a key transformation. This process activates the hydroxyl group, turning it into a good leaving group for subsequent nucleophilic substitution reactions.

A streamlined process for this conversion involves reacting commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride. researchgate.net The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. Acetonitrile (B52724) is often used as the solvent for this transformation. The resulting mesylate intermediate can be isolated by filtration after quenching the reaction with water. researchgate.net This method is efficient for producing the methanesulfonate (B1217627) derivative on a multi-hundred gram scale in the laboratory. researchgate.net

Advanced and Optimized Synthetic Protocols for 1-Benzhydrylazetidine Derivatives

Significant efforts have been made to develop advanced and optimized synthetic protocols for 1-benzhydrylazetidine derivatives, particularly for the key intermediate 1-benzhydrylazetidin-3-ol.

One-Pot and Multi-Kilogram Scale Syntheses for Industrial Relevance

Reaction Parameters for Multi-Kilogram Scale Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Benzhydrylamine (12.0 kg) |

| Reagent | Epichlorohydrin (7.27 kg) |

| Solvent | Isopropyl Alcohol (60 L) |

| Reaction Time | 30 hours |

Strategies for Impurity Profile Minimization and Control

A critical aspect of the optimized synthesis is the focus on minimizing and controlling the impurity profile to achieve high-quality 1-benzhydrylazetidin-3-ol. acs.orgacs.org The development process involved the generation of standards for potential intermediates and impurities, such as 3-chloro-1-diphenylmethylamino-2-hydroxypropane and N-((oxiran-2-yl)methyl)diphenylmethanamine. acs.org

High-performance liquid chromatography (HPLC) methods were developed using these standards to monitor the reaction's progress and identify process-related impurities. acs.org By optimizing reaction conditions, such as temperature and reaction time, the formation of these impurities is significantly reduced. This strategic approach ensures a final product with a purity of not less than 99.0% and a single maximum impurity of not more than 0.5%. acs.org

Enhancements in Process Efficiency and Reproducibility

The developed synthetic protocols demonstrate significant enhancements in process efficiency and reproducibility. The improved, one-pot synthesis of 1-benzhydrylazetidin-3-ol is notable for being high-yielding, achieving an 80% yield. researchgate.netacs.org

Furthermore, the process is chromatography-free, which is a major advantage for industrial scale-up as it eliminates a time-consuming and costly purification step. acs.orgacs.org This simplification contributes to the robustness and reproducibility of the synthesis, allowing for the effective and consistent production of high-purity 1-benzhydrylazetidin-3-ol (99.3 area %). researchgate.netacs.org

Process Efficiency and Purity

| Metric | Result |

|---|---|

| Yield | 80% |

| Purity (by HPLC area %) | 99.3% |

Preparation of the Hydrochloride Salt Form

The final step in the synthesis is the preparation of the hydrochloride salt form, which often improves the compound's stability and handling properties. 1-Benzhydrylazetidine hydrochloride is a key intermediate for various applications. google.com

One method involves dissolving the free base, 1-benzhydrylazetidin-3-ol, in a suitable solvent like dichloromethane. acs.org Hydrogen chloride gas is then purged through the stirred solution. acs.org This causes the hydrochloride salt to precipitate out of the solution. The resulting solid is then filtered, washed with excess dichloromethane, and dried to yield the desired hydrochloride salt. acs.org

Another patented method describes the preparation of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride using a microreactor. google.com In this continuous flow process, a solution of the reactants is pumped through a heated (60-250 °C) and pressurized (0-2MPa) microreactor to facilitate the conversion to the hydrochloride salt. google.com

Structural Diversity and Chemical Derivatization of the 1 Benzhydrylazetidine Core

Functional Group Incorporations on the Azetidine (B1206935) Ring

The C-3 position of the 1-benzhydrylazetidine (B26936) ring is a primary site for chemical modification, allowing for the introduction of a variety of functional groups that can modulate the compound's physicochemical properties and biological interactions.

The introduction of key functional groups such as hydroxyl, carbonyl, amine, and carbonitrile at the C-3 position of the 1-benzhydrylazetidine core serves as a gateway to a vast array of derivatives.

Hydroxyl Group: The foundational intermediate, 1-benzhydrylazetidin-3-ol (B14779), is commonly synthesized through the reaction of benzhydrylamine with epichlorohydrin (B41342). google.com An improved, one-pot process has been developed that allows for multikilogram scale synthesis with high yield (80%) and purity (>99%), avoiding the need for chromatographic purification. This process involves reacting benzhydrylamine with epichlorohydrin in isopropanol. google.com

Carbonyl Group: The hydroxyl group of 1-benzhydrylazetidin-3-ol is readily oxidized to a carbonyl group to form 1-benzhydrylazetidin-3-one (B119530). A common and efficient method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534). This procedure can achieve high yields, with reports of up to 96%.

Table 1: Synthesis of 1-Benzhydrylazetidin-3-one

| Starting Material | Reagents | Solvent | Yield |

|---|

Amine Group: The synthesis of 3-amino-1-benzhydrylazetidine can be accomplished from 1-benzhydrylazetidin-3-ol. A streamlined, two-step process involves the conversion of the alcohol to a mesylate intermediate using methanesulfonyl chloride. This intermediate is then reacted with ammonium (B1175870) hydroxide (B78521) in a pressure reactor to yield the desired amine as its monoacetate salt in good yields (72-84%). rsc.org

Carbonitrile Group: The carbonitrile functional group can also be introduced at the C-3 position. For instance, the compound 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile (B8085199) is a known derivative, indicating that cyanohydrin-type formation from the corresponding ketone is a viable synthetic route.

The 1-benzhydrylazetidine-3-carboxylic acid derivative is a valuable building block for creating more complex molecules, particularly in pharmaceutical development where it can be used to synthesize novel therapeutic agents. chemimpex.com The synthesis of the core azetidine-3-carboxylic acid itself can be achieved through multi-step processes, often starting from materials like diethyl bis(hydroxymethyl)malonate, which undergoes triflation, cyclization with an amine (e.g., benzylamine), and subsequent deprotection and decarboxylation steps. google.com

Once the carboxylic acid is installed on the 1-benzhydrylazetidine scaffold, it can be converted into a variety of derivatives, such as esters and amides, using standard organic chemistry techniques. nih.govresearchgate.net Esterification can be performed by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., H₂SO₄/methanol) or by using reagents like (trimethylsilyl)diazomethane. chromforum.orggoogle.com Amide bond formation is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by reaction with a primary or secondary amine. nih.govnih.gov These derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Common Carboxylic Acid Derivatization Reactions

| Derivative | General Reagents | Purpose |

|---|---|---|

| Methyl Ester | Methanol, Acid Catalyst (e.g., H₂SO₄) | Increases lipophilicity, masks polarity |

| Amide | Amine, Coupling Agent (e.g., EDAC) | Introduces diverse substituents, potential for H-bonding |

The introduction of fluorine and other halogens into the azetidine ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The synthesis of azetidines bearing a trifluoromethyl group, particularly at the C-2 position, has been explored. researchgate.net One approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. Reacting these strained precursors with benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can yield diversely substituted 3-chloroazetidines and other azetidines with a trifluoromethyl group at C-2. researchgate.net

Halogenation can also be achieved using electrophilic halogenating agents. researchgate.netjlu.edu.cn For example, methods have been developed for the α-halogenation of related cyclic systems using N-halosuccinimides (NCS, NBS, NIS) or other sources of electrophilic halogens. researchgate.net Such strategies could be adapted to the 1-benzhydrylazetidine core to produce novel halogenated derivatives for biological evaluation. medwinpublishers.com

Modifications and Substituent Effects at the Benzhydryl Moiety

The benzhydryl group is not merely a passive bulky substituent; its two phenyl rings offer a platform for introducing additional functional groups. The electronic nature of substituents on these aromatic rings can influence the reactivity of the azetidine core. rsc.orgnih.gov

The introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) on the phenyl rings can alter the electron density throughout the molecule. nih.govresearchgate.net This modulation affects properties such as the basicity of the azetidine nitrogen and the reactivity of functional groups on the azetidine ring. For instance, in related heterocyclic systems, it has been shown that electron-donating substituents on an aromatic ring can enhance the rate of certain reactions, while electron-withdrawing groups can retard them. rsc.org This effect is attributed to the stabilization or destabilization of reaction intermediates or transition states through resonance and inductive effects. nih.gov The synthesis of these substituted analogues would typically involve starting with a substituted benzhydrylamine or a substituted benzophenone (B1666685) in the initial steps of the azetidine ring synthesis. nih.gov

Positional Isomerism and its Influence on Reactivity

Positional isomerism, which concerns the specific location of substituents on a molecular scaffold, has a profound impact on chemical reactivity. rsc.org In the context of 1-benzhydrylazetidine derivatives, the placement of functional groups on either the azetidine ring or the benzhydryl moiety can lead to significantly different chemical behaviors.

For example, the reactivity of a functional group at the C-2 position of the azetidine ring is expected to differ from that of the same group at the C-3 position due to differences in steric hindrance and electronic environment relative to the nitrogen atom. Studies on related heterocycles have shown that the stereoselective synthesis of trans-2,3-disubstituted azetidines is possible, highlighting the ability to control positional and stereochemical outcomes. rsc.org

Furthermore, the position of a substituent on the aromatic rings of the benzhydryl group is critical. A substituent at the ortho position of a phenyl ring will exert a much greater steric effect than the same substituent at the para position. This can influence not only the reactivity of the core but also the molecule's ability to adopt a specific conformation required for binding to a biological target. rsc.org In some synthetic pathways, the presence of an ortho substituent has been shown to completely inhibit a desired cyclization reaction that proceeds smoothly with meta or para isomers. rsc.org Similarly, the influence of a substituent on the electronic properties of the molecule is position-dependent, with ortho and para substituents generally having a stronger resonance effect than meta substituents. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Benzhydrylazetidine hydrochloride |

| 1-Benzhydrylazetidin-3-ol |

| Benzhydrylamine |

| Epichlorohydrin |

| 1-Benzhydrylazetidin-3-one |

| Oxalyl chloride |

| Dimethyl sulfoxide (DMSO) |

| Triethylamine |

| 3-Amino-1-benzhydrylazetidine |

| Methanesulfonyl chloride |

| Ammonium hydroxide |

| 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile |

| 1-Benzhydrylazetidine-3-carboxylic acid |

| Diethyl bis(hydroxymethyl)malonate |

| Benzylamine |

| (Trimethylsilyl)diazomethane |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane |

| Benzyl chloroformate |

| Trifluoroacetic anhydride |

Advanced Analytical Methodologies for Characterization in Azetidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 1-Benzhydrylazetidine (B26936) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structure of organic molecules. For 1-Benzhydrylazetidine hydrochloride, ¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule.

A summary of expected ¹H NMR chemical shifts for the core structure is presented below for illustrative purposes.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅)₂ | 7.2 - 7.5 | Multiplet |

| Benzhydryl CH | ~ 4.5 - 5.0 | Singlet |

| Azetidine (B1206935) CH₂ (adjacent to N) | ~ 3.5 - 4.0 | Triplet |

| Azetidine CH₂ (β to N) | ~ 2.2 - 2.7 | Multiplet |

Table 1: Predicted ¹H NMR Spectral Data for 1-Benzhydrylazetidine Moiety. Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound, the molecular ion peak corresponding to the free base (1-Benzhydrylazetidine) would be expected.

The fragmentation pattern in MS is often characterized by the cleavage of the molecule at its weakest bonds. A prominent fragment would likely be the stable benzhydryl cation (m/z 167), which is a common feature in the mass spectra of compounds containing this moiety. nih.gov Analysis of related compounds suggests that this would be a dominant peak in the spectrum. nih.gov

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+ | [C₁₆H₁₇N]+ | 223.14 |

| [M-C₆H₅]+ | [C₁₀H₁₂N]+ | 146.10 |

| [C₁₃H₁₁]+ | Benzhydryl cation | 167.09 |

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1-Benzhydrylazetidine. Note: These are predicted values based on the free base.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. In the synthesis of related compounds like 1-benzhydrylazetidin-3-ol (B14779), HPLC has been used to confirm purity levels as high as 99.3%. chegg.com

A typical Reverse-Phase HPLC (RP-HPLC) method for a hydrochloride salt would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the benzhydryl group show strong absorbance.

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact gradient conditions |

Table 3: Exemplar HPLC Method Parameters for the Analysis of an Azetidine Compound. Note: This represents a general method and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique used to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis of this compound. While the hydrochloride salt itself is non-volatile, the free base or volatile organic impurities can be analyzed using this method. core.ac.uk

The analysis of pharmaceutical starting materials and intermediates often involves GC-MS to detect unwanted chemicals formed during the manufacturing process. np-mrd.org For 1-Benzhydrylazetidine, a GC-MS method would involve injection of a solution of the sample into the instrument, where it is vaporized. The components are then separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and detected by a mass spectrometer. The resulting mass spectra of any eluted impurities can be compared against spectral libraries for identification.

Quantitative Analytical Techniques for Compositional Analysis

Quantitative analysis is crucial for determining the exact amount of this compound in a sample. This is typically achieved using a validated HPLC method with UV detection. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. The precision and accuracy of such methods are rigorously validated according to regulatory guidelines to ensure reliable and reproducible results.

Karl Fischer Titration for Water Content Determination

Water content is a critical parameter in the quality control of pharmaceutical substances as it can significantly impact stability, degradation pathways, and potency. sigmaaldrich.com Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in a variety of samples, including solids and liquids. sigmaaldrich.comwikipedia.org The method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and a suitable solvent. wikipedia.orghach.com

For this compound, a volumetric Karl Fischer titration is often employed. merckmillipore.com This involves the addition of a titrant of known concentration to the sample dissolved in a suitable solvent until all the water has been consumed. sigmaaldrich.com The endpoint is typically detected potentiometrically. wikipedia.org Given that this compound is a hydrochloride salt and can be a strongly basic substance, the use of a buffer solution in the titration medium can be beneficial to ensure a stable and reproducible reaction environment. merckmillipore.com

The KF titration can be performed using either one-component or two-component reagents. sigmaaldrich.com The choice depends on the specific characteristics of the sample and the desired analytical performance.

Table 2: Karl Fischer Titration Parameters for Water Content in this compound

| Parameter | Description | Typical Application |

| Titration Type | Volumetric merckmillipore.com | Suitable for a wide range of water content. hach.com |

| Reagents | Iodine, sulfur dioxide, a base, and a solvent. wikipedia.org | One-component or two-component systems are available. sigmaaldrich.com |

| Endpoint Detection | Potentiometric wikipedia.org | Detects the excess iodine after all water has reacted. |

| Sample Preparation | Dissolution in a suitable solvent, potentially with a buffer. merckmillipore.com | Ensures complete reaction and accurate results. |

Ion Chromatography-Conductivity Detector (IC-CD) for Ionic Impurities

Ion Chromatography (IC) coupled with a conductivity detector (CD) is a powerful technique for the determination of ionic impurities in pharmaceutical compounds. shimadzu.comlcms.cz In the case of this compound, IC-CD is particularly useful for quantifying the chloride counter-ion content and for detecting other potential inorganic anionic and cationic impurities. researchgate.net

The principle of IC involves the separation of ions based on their interaction with an ion-exchange stationary phase. shimadzu.com The separated ions are then detected by a conductivity detector, which measures the electrical conductivity of the eluent. diduco.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent and increase the signal of the analyte ions. google.comcolumbia.edu

For the analysis of chloride in this compound, a sample solution is injected into the IC system, and the chloride ions are separated from other components. The conductivity of the eluting chloride ions is then measured, and the concentration is determined by comparing the peak area to a calibration curve prepared from standards of known chloride concentration. columbia.edu This method provides a direct measure of the chloride content, which is essential for confirming the stoichiometry of the salt and for the mass balance calculation.

Table 3: IC-CD for Ionic Impurity Analysis of this compound

| Component | Function | Importance for Analysis |

| Separation Column | Ion-exchange resin that separates ions based on their charge and affinity. shimadzu.com | Allows for the isolation of chloride and other ionic impurities. |

| Eluent | A buffered aqueous solution that carries the sample through the column. google.com | The composition is optimized for the best separation. |

| Suppressor | Reduces the background conductivity of the eluent. google.comcolumbia.edu | Increases the signal-to-noise ratio for improved sensitivity. |

| Conductivity Detector | Measures the electrical conductivity of the eluent as ions pass through. diduco.com | Provides a signal that is proportional to the ion concentration. |

Thermogravimetric Analysis (TGA) for Non-Volatile Residues

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is a valuable tool for determining the presence of non-volatile impurities, such as inorganic salts or residual catalysts, in a pharmaceutical substance. researchgate.net TGA can also provide information about the thermal stability and decomposition profile of the compound. nih.govnih.gov

In the characterization of this compound, a TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen). researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. Any residue remaining at the end of the experiment, after the organic molecule has completely decomposed, is considered to be non-volatile inorganic material. researchgate.net

The TGA data is an important component of the mass balance approach to purity evaluation, as it quantifies the fraction of the material that is not the active pharmaceutical ingredient or other volatile components like water and residual solvents.

Table 4: TGA for Non-Volatile Residue Determination in this compound

| Parameter | Description | Information Obtained |

| Heating Rate | The rate at which the sample temperature is increased. | Can influence the decomposition profile. |

| Atmosphere | Typically an inert gas like nitrogen to prevent oxidation. researchgate.net | Ensures that weight loss is due to decomposition and not combustion. |

| Temperature Range | From ambient to a temperature where the compound is fully decomposed. researchgate.net | Defines the scope of the thermal analysis. |

| Residue | The mass of material remaining at the end of the analysis. | Represents the amount of non-volatile impurities. researchgate.net |

Purity Evaluation Methodologies based on the Mass Balance Approach

The mass balance approach is a comprehensive method for determining the purity of a substance by quantifying all of its components. researchgate.netdntb.gov.ua The purity of the main component is then calculated by subtracting the sum of all identified impurities from 100%. researchgate.net This approach provides a more complete picture of the sample's composition than a single chromatographic purity assay.

For this compound, the mass balance equation can be expressed as:

Purity = 100% - (Water Content + Content of Related Substances + Content of Residual Solvents + Content of Non-Volatile Residues + Content of other specified impurities)

The values for each of these impurity classes are determined using the specific analytical techniques discussed previously:

Water Content: Determined by Karl Fischer titration. researchgate.net

Content of Related Substances: Typically quantified by a chromatographic method such as HPLC-UV.

Content of Residual Solvents: Often determined by headspace gas chromatography (HS-GC). researchgate.net

Content of Non-Volatile Residues: Measured by Thermogravimetric Analysis (TGA). researchgate.net

Chloride Content: Determined by Ion Chromatography (IC-CD) to confirm the salt stoichiometry. researchgate.net

The mass balance approach, when combined with a confirmatory method like q-NMR, provides a highly accurate and reliable assessment of the purity of this compound, ensuring its quality and suitability for its intended use in research and development. nih.govresearchgate.net

Table 5: Components of the Mass Balance Approach for this compound

| Component | Analytical Technique | Purpose |

| Main Component (Assay) | HPLC-UV or another suitable chromatographic method | Quantifies the primary compound. |

| Water | Karl Fischer Titration researchgate.net | Determines the amount of water present. |

| Related Substances | HPLC-UV | Identifies and quantifies organic impurities structurally related to the main compound. |

| Residual Solvents | Headspace GC researchgate.net | Measures volatile organic impurities from the manufacturing process. |

| Non-Volatile Residues | Thermogravimetric Analysis (TGA) researchgate.net | Quantifies inorganic or other non-volatile impurities. |

| Ionic Impurities (e.g., Chloride) | Ion Chromatography-Conductivity Detector (IC-CD) researchgate.net | Confirms the counter-ion content and detects other ionic impurities. |

Computational Chemistry and Molecular Modeling of 1 Benzhydrylazetidine Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental in understanding the electronic structure of molecules, which in turn governs their reactivity and properties. For azetidine (B1206935) derivatives, Density Functional Theory (DFT) is a commonly employed QM method. For instance, in a study on azetidine-2-carbonitriles, the structures were optimized using DFT with the B3LYP functional and a 6-31G* basis set to generate molecular descriptors for quantitative structure-activity relationship (QSAR) models. nih.govnih.gov Such calculations provide insights into the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential, which are crucial for predicting how a molecule will interact with biological targets. nih.govnih.gov

In another theoretical study of a novel azetidine derivative, quantum chemical methods were used to analyze spectroscopic properties, as well as electronic and thermodynamic parameters. researchgate.netglobalauthorid.com This analysis helps in understanding the physical and chemical behavior of the compound. researchgate.netglobalauthorid.com These computational approaches are vital for predicting the reactivity of the azetidine ring, including its susceptibility to nucleophilic or electrophilic attack, and how substituents like the benzhydryl group influence this reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the exploration of their conformational landscapes and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov For azetidine derivatives, MD simulations can reveal the preferred three-dimensional arrangements of the molecule, which is critical for its biological activity.

A study on a novel azetidine derivative utilized MD simulations over 100 nanoseconds to analyze the stability of the compound when interacting with a target protein. researchgate.net Key parameters such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA) were calculated to understand the dynamic behavior of the molecule-protein complex. researchgate.net For example, a stable RMSD within a range of 0.75 Å to 1.5 Å can indicate a stable binding mode. globalauthorid.com Similarly, in a study of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, a 100-ns MD simulation showed that the ligand-protein complex stabilized after 25 ns with minor perturbations. nih.gov These simulations are invaluable for understanding how 1-benzhydrylazetidine (B26936) and its analogs might interact with and adapt to the binding pockets of their biological targets.

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. chemrevlett.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing binding modes. For azetidine derivatives, docking studies have been widely used to understand their interactions with various biological targets.

For example, in the design of antimalarial azetidine-2-carbonitriles, designed compounds were docked with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) to predict their binding affinity. nih.govnih.gov In another study, novel benzophenone (B1666685) fused azetidinone derivatives were docked against transpeptidases and fungal CYP51 enzymes to predict their antimicrobial and antifungal activities. mdpi.com The results of docking studies are often visualized to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, the interaction of lamivudine (B182088) with the main protease of SARS-CoV-2 involved hydrogen bonding and pi-alkyl interactions. researchgate.net These studies provide a rational basis for the observed biological activities of azetidine-containing compounds and guide the design of more potent analogs.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools for predicting the activity of new, unsynthesized compounds.

A QSAR study on azetidine-2-carbonitriles as antimalarial agents generated a predictive model with a high coefficient of determination (R² = 0.9465) and good cross-validation metrics (Q²cv = 0.8981). nih.govnih.gov This model identified a descriptor related to polarizability as being highly influential on the antimalarial activity. nih.govnih.gov Similarly, 2D-QSAR studies on 1,3,4-thiadiazole-2-yl azetidin-2-ones as antimicrobial agents have been conducted to elucidate the structural requirements for their activity. researchgate.net These models, once validated, can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing, thereby accelerating the drug discovery process.

Table 1: Example of a QSAR Model for Antimalarial Azetidine-2-carbonitriles nih.govnih.gov

| Parameter | Value | Description |

| R² | 0.9465 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q²cv | 0.8981 | Cross-validated R², indicating the predictive power of the model. |

| R²ext | 0.6915 | External validation R², indicating the model's ability to predict the activity of an external set of compounds. |

In Silico Design of Novel Azetidine Derivatives

In silico design refers to the use of computational methods to create novel molecules with desired properties. This process often integrates several of the techniques discussed above, such as QSAR, molecular docking, and molecular dynamics.

The insights gained from QSAR models can be used to guide the design of new derivatives with enhanced activity. For example, based on a QSAR model for antimalarial azetidine-2-carbonitriles, sixteen new derivatives were theoretically designed by substituting various groups to increase the polarizability of the compounds. nih.govresearchgate.net In another instance, a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues were designed and synthesized as potential anticancer agents, with in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions helping to ensure drug-like properties. researchgate.netresearchgate.net The in silico design process allows for the rapid exploration of chemical space and the generation of novel molecular scaffolds with improved potency and selectivity, significantly reducing the time and cost associated with traditional drug discovery. peerscientist.comnih.gov

Structure Activity Relationship Sar Investigations of 1 Benzhydrylazetidine Derivatives

Influence of Substituent Position and Electronic Effects on Molecular Interactions

The placement and electronic properties of substituents on the 1-benzhydrylazetidine (B26936) scaffold significantly dictate the nature and strength of interactions with biological targets. The electronic effects of a substituent, which can be broadly categorized as inductive and resonance effects, alter the electron distribution within the molecule, thereby influencing its binding affinity and efficacy. libretexts.orgjackwestin.com

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the reactivity and binding of a compound. jackwestin.com For instance, EWGs can enhance the interaction of a ligand with a target by reducing electron density and making the molecule a better electron acceptor. nih.gov Conversely, EDGs can increase the nucleophilicity of a molecule. frontiersin.org The position of these substituents is also crucial. For example, in salicylaldehyde (B1680747) hydrazone derivatives, the presence of EWGs in the para-position relative to the proton-donating group favors stronger hydrogen bonding, while EDGs weaken this interaction. nih.govresearchgate.net The effect of substitution at one position can be significantly more pronounced than at another, highlighting the importance of positional isomerism in drug design. nih.gov

Table 1: Influence of Substituent Electronic Effects on Molecular Interactions

| Substituent Type | General Effect on Electron Density | Impact on Molecular Interactions |

| Electron-Withdrawing Group (EWG) e.g., -NO₂, -CF₃ | Decreases electron density on the aromatic ring. libretexts.orgnih.gov | Can enhance electrostatic interactions with electron-rich pockets in a receptor. nih.gov |

| Electron-Donating Group (EDG) e.g., -OH, -NH₂ | Increases electron density on the aromatic ring. libretexts.org | Can strengthen interactions with electron-deficient areas of a receptor. |

| Halogens e.g., -F, -Cl, -Br | Inductively withdrawing, but can have a resonance-donating effect. libretexts.org | The overall effect depends on the balance of inductive and resonance effects. |

Steric Hindrance and Conformational Flexibility Analysis

The size and three-dimensional arrangement of a molecule, governed by steric hindrance and conformational flexibility, are paramount in determining its ability to bind to a receptor. unina.it Steric hindrance refers to the prevention or slowing of intermolecular interactions due to the spatial arrangement of atoms. jackwestin.com

The introduction of bulky substituents can either enhance or diminish binding affinity, depending on the topography of the binding site. unina.it If the binding pocket is accommodating, a larger substituent may lead to more favorable van der Waals interactions. However, if the pocket is constrained, a bulky group can create steric clashes, preventing optimal binding. unina.it

Conformational flexibility, the ability of a molecule to adopt different shapes, is also a critical factor. nih.gov A flexible ligand may be able to adapt its conformation to fit into a binding site, but this can come at an entropic cost. unina.it Conversely, a rigid molecule may have a higher affinity if its low-energy conformation corresponds to the bioactive conformation, as less energy is lost upon binding. unina.itresearchgate.net Therefore, a key strategy in drug design is to strike a balance between flexibility and rigidity to optimize binding. researchgate.net

The interplay between steric effects and conformational flexibility is complex. A substituent can influence the preferred conformation of a molecule, which in turn affects its steric profile and accessibility to the binding site. unina.it

Table 2: Analysis of Steric and Conformational Effects

| Parameter | Description | Impact on Binding |

| Steric Hindrance | The spatial arrangement of atoms that can impede intermolecular interactions. jackwestin.com | Can prevent a ligand from fitting into a receptor's binding site. unina.it |

| Conformational Flexibility | The ability of a molecule to adopt various shapes or conformations. nih.gov | A flexible ligand may adapt to the binding site, but with an entropic penalty. unina.it |

| Rigidification | The process of making a molecule less flexible, often through cyclization or introducing bulky groups. unina.it | Can lead to higher affinity if the rigid conformation is the bioactive one. unina.it |

Modulating Lipophilicity and Metabolic Stability through Structural Variations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Structural modifications to 1-benzhydrylazetidine derivatives can significantly alter their lipophilicity and, consequently, their metabolic stability.

Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, such as cytochrome P450s. nih.gov High metabolic stability is often desirable for a drug candidate to ensure a longer duration of action. Structural modifications can be made to block sites of metabolism. For instance, the introduction of fluorine atoms can sometimes improve metabolic stability by preventing oxidation at that position. nih.gov However, this is not always the case, and the effect can be context-dependent. nih.gov

Predictive models and in vitro assays, such as liver microsome stability assays, are often used to evaluate the metabolic stability of new compounds. nih.gov By systematically varying the structure and assessing the impact on lipophilicity and metabolic stability, researchers can optimize the pharmacokinetic properties of 1-benzhydrylazetidine derivatives. nih.govresearchgate.net

Table 3: Structural Modifications to Modulate Lipophilicity and Metabolic Stability

| Structural Modification | Effect on Lipophilicity | Potential Impact on Metabolic Stability |

| Addition of Alkyl/Aryl Groups | Increases | Can either increase or decrease, depending on the metabolic pathways involved. |

| Introduction of Polar Groups (-OH, -NH2) | Decreases | May provide sites for phase II metabolism, potentially decreasing stability. |

| Fluorination | Can increase lipophilicity | Often increases metabolic stability by blocking sites of oxidation. nih.gov |

Ligand-Receptor Binding Interactions and Identification of Key Residues (e.g., Cannabinoid Receptor 1)

Understanding the specific interactions between 1-benzhydrylazetidine derivatives and their target receptors at the molecular level is fundamental for rational drug design. The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that has been a target for various ligands. nih.gov

Studies involving site-directed mutagenesis and computational modeling have identified several key amino acid residues within the CB1 receptor that are crucial for ligand binding and receptor activation. nih.gov For instance, mutations in certain residues can significantly reduce the binding affinity of ligands. nih.gov

Key residues in the CB1 receptor that have been implicated in ligand binding include those in the transmembrane helices (TMHs) and extracellular loops. nih.govnih.gov For example, aromatic residues on TMH3, TMH5, and TMH6, such as F268 and W279, have been shown to form hydrophobic interactions with ligands. nih.gov Hydrogen bonding interactions with residues like K192 have also been identified as important. nih.gov

The binding pocket of the CB1 receptor is known to be able to accommodate structurally diverse ligands, and different classes of ligands may interact with distinct sets of residues. nih.gov This suggests that the receptor can adopt multiple conformations to bind to different molecules. The identification of these key residues and their interactions provides a roadmap for designing new 1-benzhydrylazetidine derivatives with improved affinity and selectivity for the CB1 receptor. researchgate.net

Table 4: Key Amino Acid Residues in Cannabinoid Receptor 1 (CB1) for Ligand Binding

| Residue | Location | Type of Interaction | Significance |

| K192 (K3.28) | TMH3 | Hydrogen bonding, Cation-π interaction | Important for the binding of various cannabinoid ligands. nih.govnih.gov |

| F268 | Extracellular Loop 2 | Hydrophobic interaction | Contributes to the binding of certain cannabinoid agonists. nih.gov |

| W279 | TMH5 | Hydrophobic interaction | Plays a role in the binding of various ligands. nih.govnih.gov |

| W356 | TMH6 | Hydrophobic interaction | Important for the binding of specific inverse agonists. nih.gov |

| C386 | TMH7 | Covalent or other interactions | A cysteine residue that can be targeted by specific ligands. nih.govnih.gov |

Applications and Research Perspectives in Chemical Biology and Medicinal Chemistry Non Clinical

1-Benzhydrylazetidine (B26936) as a Versatile Synthetic Building Block

The unique stereochemical and conformational properties of the azetidine (B1206935) ring, coupled with the steric and electronic influence of the benzhydryl group, make 1-benzhydrylazetidine and its derivatives highly valuable starting materials in organic synthesis. The benzhydryl group, in particular, can serve as a protecting group for the azetidine nitrogen, which is stable under various reaction conditions but can be removed if necessary. This stability allows for chemical modifications at other positions of the azetidine ring, facilitating the creation of a diverse range of molecular architectures.

1-Benzhydrylazetidine serves as a foundational scaffold for the construction of more complex, polyfunctional molecules. Its derivatives, such as 1-Benzhydrylazetidine-3-carboxylic acid, are employed as building blocks in synthetic chemistry to introduce the azetidine moiety into larger molecular frameworks. chemimpex.com The rigid nature of the azetidine ring can impart specific conformational constraints on the final molecule, which can be crucial for achieving desired biological activity.

A notable example of its utility is in the streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine. researchgate.net This process, starting from the commercially available 1-benzhydrylazetidin-3-ol (B14779), highlights the role of the 1-benzhydrylazetidine core as a robust intermediate that can undergo efficient chemical transformations to yield functionally diverse products. researchgate.net Such synthetic accessibility is a key factor in its application for building libraries of complex molecules for screening in drug discovery programs.

The 1-benzhydrylazetidine scaffold is a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com Research has indicated its utility in the development of novel analgesics and anti-inflammatory agents. chemimpex.com The lipophilic character imparted by the benzhydryl group can enhance the ability of these molecules to cross biological membranes, a desirable property for many drug candidates. Furthermore, a patent has described the use of 1-benzhydrylazetidine as an intermediate in the preparation of compounds with antimicrobial effects.

While specific examples in the agrochemical sector are less documented, the structural features of 1-benzhydrylazetidine derivatives suggest potential applications. Agrochemical intermediates often require stable, yet reactive, scaffolds that can be derivatized to create a range of pesticides with varied modes of action. The stability of the benzhydrylazetidine core could allow for the introduction of various toxophores or functional groups relevant to herbicidal or insecticidal activity.

| Intermediate Application | Therapeutic/Agrochemical Area | Reference |

| Key Intermediate | Analgesics and Anti-inflammatory Drugs | chemimpex.com |

| Synthetic Precursor | Compounds with Antimicrobial Effect |

Design and Synthesis of Novel Chemical Probes and Sensors for Biological Systems

There is currently no specific research detailing the use of 1-Benzhydrylazetidine hydrochloride as a chemical probe or sensor. However, the foundational azetidine ring is found in naturally occurring molecules that are integral to biological sensing and communication systems. For instance, researchers have identified a class of azetidine-containing alkaloids, termed azetidomonamides, produced by the bacterium Pseudomonas aeruginosa. nih.gov These molecules are regulated by a quorum-sensing pathway, a sophisticated cell-to-cell communication process that bacteria use to coordinate collective behavior. nih.gov

The biosynthesis of the azetidine motif in these natural products involves a novel enzyme dependent on S-adenosylmethionine, which produces azetidine-2-carboxylic acid as a non-ribosomal peptide synthetase (NRPS) building block. nih.gov The involvement of an azetidine-containing molecule in a biological sensing system underscores the potential of this heterocyclic scaffold in the design of synthetic probes and sensors. The unique conformational constraints and chemical properties of the azetidine ring could be exploited to create novel tools for interrogating biological systems.

| Natural Product Class | Producing Organism | Biological System | Role of Azetidine Moiety |

| Azetidomonamides | Pseudomonas aeruginosa | Quorum Sensing | Integral part of the alkaloid structure involved in cell-to-cell signaling |

Advances in Functional Proteomics and Targeted Degradation Approaches

The field of targeted protein degradation has seen significant advances, with the development of technologies like proteolysis-targeting chimeras (PROTACs). While this compound itself has not been reported in this context, the azetidine scaffold has emerged as a key component in the design of novel electrophilic PROTACs.

A recent study in chemical proteomics led to the discovery of azetidine acrylamides that can stereoselectively and site-specifically react with a cysteine residue (C1113) in the E3 ligase substrate receptor DCAF1. This discovery is significant because it expands the limited toolkit of small-molecule ligands for E3 ligases, a critical component of the PROTAC technology.

These azetidine acrylamide ligands were successfully developed into electrophilic PROTACs capable of inducing targeted protein degradation within human cells. The degradation process was shown to be dependent on the stereochemistry of the azetidine ligand and did not occur in cells with a mutated DCAF1 protein (C1113A). Mechanistic studies revealed that only a small fraction of DCAF1 needs to be engaged by the azetidine-based PROTAC to achieve effective protein degradation. This highlights the catalytic nature of these molecules and the potential of the azetidine framework in creating highly efficient protein degraders.

| Ligand Class | E3 Ligase Target | Mechanism of Action | Key Finding |

| Azetidine Acrylamides | DCAF1 | Covalent and stereoselective engagement of Cysteine 1113 | Enables development of electrophilic PROTACs for targeted protein degradation |

Development of Novel Molecular Frameworks and Hybrid Pharmacophores for Therapeutic Potential

The development of novel molecular frameworks and hybrid pharmacophores is a cornerstone of modern medicinal chemistry, aiming to combine the features of different bioactive molecules to enhance therapeutic properties. Although there are no specific examples of this compound being used to create hybrid pharmacophores, its constituent parts, the benzhydryl group and the azetidine ring, are valuable moieties in this area of research.

The benzhydryl group, with its two phenyl rings, provides a bulky, lipophilic scaffold that can be crucial for establishing potent interactions within protein binding pockets. For example, a benzhydryl pyrrolidine group has been successfully used to target the fusicoccin A binding pocket of 14-3-3 proteins, demonstrating the utility of the benzhydryl motif in designing high-affinity ligands. researchgate.net

The azetidine ring, a four-membered saturated heterocycle, offers a rigid and structurally unique core that can be elaborated into diverse molecular architectures. medwinpublishers.comnih.gov Its use in medicinal chemistry has been expanding beyond its traditional role in β-lactam antibiotics. For instance, researchers have synthesized hybrid molecules incorporating a 2-oxo-azetidine (β-lactam) ring with a quinoline scaffold to develop new antibacterial agents. medwinpublishers.com This demonstrates the potential of the azetidine ring as a versatile building block for creating hybrid molecules with novel therapeutic activities.

The combination of the rigid azetidine core and the bulky benzhydryl group in this compound presents an intriguing, underexplored scaffold for the design of novel molecular frameworks and hybrid pharmacophores targeting a range of biological targets.

| Structural Moiety | Example Application | Therapeutic Area |

| Benzhydryl Group | Benzhydryl pyrrolidine | Targeting 14-3-3 protein-protein interactions |

| Azetidine Ring (as 2-oxo-azetidine) | Quinoline-azetidinone hybrids | Antibacterial |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the purity of 1-Benzhydrylazchloride, and how can HPLC parameters be optimized for this compound?

- Methodology :

- Column Selection : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) due to its compatibility with polar and semi-polar analytes.

- Mobile Phase : A gradient or isocratic system with methanol/water or acetonitrile/water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

- Detection Wavelength : Optimize UV detection based on the compound’s absorbance maxima (e.g., 207–220 nm for similar hydrochlorides) .

- Validation : Assess linearity (1–100 µg/mL), recovery (>98%), precision (%RSD <2%), and robustness (pH/temperature variations) .

Q. What safety protocols are critical when handling 1-Benzhydrylazetidine hydrochloride in laboratory settings?

- Methodology :

- Training : Mandatory training on SDS review, hazard communication, and emergency procedures (e.g., spill containment, eye/skin exposure protocols) .

- PPE : Use nitrile gloves, lab coats, and safety goggles; conduct work in a fume hood to prevent inhalation .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation .

- Waste Disposal : Follow EPA/DOT guidelines for halogenated waste, using neutralization protocols for acidic residues .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- Methodology :

- Route Optimization : Start with benzhydrylamine and azetidine precursors under anhydrous conditions. Use HCl gas or concentrated hydrochloric acid for salt formation .

- Purification : Recrystallize from ethanol/water mixtures (80:20) to remove unreacted intermediates. Monitor purity via TLC (silica gel, chloroform/methanol 9:1) .

- Yield Improvement : Optimize reaction time (12–24 hrs) and temperature (40–60°C) to balance kinetic and thermodynamic control .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

- Methodology :

- Stress Testing : Conduct accelerated degradation studies at pH 1–13 (37°C, 72 hrs). Use HPLC-PDA to identify degradation products (e.g., hydrolysis of the azetidine ring) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life. Compare degradation pathways using LC-MS to distinguish pH-specific mechanisms .

- Statistical Reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., buffer composition, ionic strength) causing discrepancies .

Q. What advanced techniques are suitable for elucidating the metabolic pathways of this compound in preclinical models?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactors. Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic sites via MS/MS fragmentation patterns .

- In Silico Prediction : Apply tools like MetaSite or GLORYx to simulate CYP450 interactions and prioritize metabolites for empirical validation .

Q. How can researchers address low solubility of this compound in aqueous buffers for in vivo studies?

- Methodology :

- Co-Solvent Systems : Test PEG-400, cyclodextrins (e.g., HP-β-CD), or lipid emulsions. Use phase-solubility diagrams to identify optimal ratios .

- Nanoformulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA carriers) and characterize size (DLS) and encapsulation efficiency (UV spectrophotometry) .

- Bioavailability Testing : Compare AUC(0–24h) in rodent models after oral administration of free vs. formulated compound .

Methodological Guidance for Data Interpretation

Q. What strategies are effective in reconciling conflicting cytotoxicity data across cell lines?

- Methodology :

- Assay Standardization : Use identical cell passage numbers, serum batches, and incubation times. Validate via MTT and ATP-based assays .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. necrosis) .

- Meta-Analysis : Aggregate data from ≥3 independent labs using random-effects models to quantify heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.